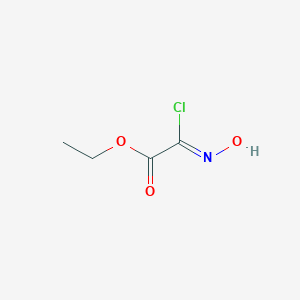

2-Chloro-2-hydroxyiminoacetic acid ethyl ester

Overview

Description

2-Chloro-2-hydroxyiminoacetic acid ethyl ester, also known as chlorohydroxyiminoacetic acid ethyl ester (CHIAE), is an organic compound that has been studied for its potential applications in various scientific fields. It is a colorless, water-soluble compound with a molecular weight of 182.58 g/mol. CHIAE has been used in a variety of research applications, including organic synthesis, biological research, and drug development.

Scientific Research Applications

Yasaka et al. (1990) highlighted the use of a similar compound, 2-(phthalimino)ethyl trifluoromethanesulfonate, as a highly reactive ultraviolet-labeling agent for carboxylic acids in high-performance liquid chromatography. This facilitated the determination of specific carboxylic acids in mouse brain, showcasing its application in analytical chemistry and neurochemistry (Yasaka et al., 1990).

Rachwalska et al. (2011) used inelastic neutron scattering (INS) to reveal that (E)-2-hydroxyimino-2-cyanoacetic acid ethyl ester has four molecular conformers, with hydrogen bond vibrations playing a crucial role in its molecular structure. This study underscores the significance of molecular structure analysis in understanding chemical behavior (Rachwalska et al., 2011).

Ukrainets et al. (2005) proposed a method for obtaining 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester through acid-catalyzed esterification with methanol. This method enables the synthesis of 4-chloro-2-oxoquinoline-3-carboxy, which has implications in organic synthesis and medicinal chemistry (Ukrainets et al., 2005).

Ferguson et al. (1993) found that the acid (1) shows a significant intramolecular O-H...O hydrogen bond, while the ethyl ester (2) maintains an undistorted crown ether conformation. This research contributes to our understanding of molecular conformations and interactions in organic compounds (Ferguson et al., 1993).

Safety and Hazards

“2-Chloro-2-hydroxyiminoacetic acid ethyl ester” is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It may cause skin irritation (H315), serious eye damage (H318), allergic skin reaction (H317), and allergy or asthma symptoms or breathing difficulties if inhaled (H334) .

Biochemical Analysis

Biochemical Properties

Ethyl 2-chloro-2-(hydroxyimino)acetate has been used in the synthesis of CIP-AS (−), a chiral amino acid structurally related to glutamic acid, which is a potential agonist at the ionotropic 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors . This suggests that Ethyl 2-chloro-2-(hydroxyimino)acetate may interact with these receptors or enzymes involved in their metabolic pathways.

Cellular Effects

Given its role in the synthesis of a potential AMPA-kainate receptor agonist , it may influence cell function by modulating these receptors, which are critical for synaptic transmission in the nervous system.

Molecular Mechanism

It is known to be involved in the synthesis of CIP-AS (−), a potential agonist at the AMPA-kainate receptors . This suggests that it may exert its effects at the molecular level by influencing the activity of these receptors.

Metabolic Pathways

Given its role in the synthesis of a potential AMPA-kainate receptor agonist , it may interact with enzymes or cofactors involved in the metabolism of these receptors.

properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLDCOJRAMLTQ-UTCJRWHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14337-43-0 | |

| Record name | 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic applications of Ethyl Chlorooximidoacetate?

A: Ethyl Chlorooximidoacetate serves as a key building block for synthesizing various heterocyclic compounds. It is particularly valuable in constructing isoxazole rings through 1,3-dipolar cycloaddition reactions. For instance, it is used in preparing isoxadifen-ethyl, a herbicide safener, by reacting with 1,1-diphenylethylene in the presence of an alkali metal compound [, ]. Additionally, researchers utilize Ethyl Chlorooximidoacetate to synthesize kainic acid analogs, which are crucial in studying neurological processes [].

Q2: Are there any documented cases of Ethyl Chlorooximidoacetate causing allergic reactions?

A: Yes, a case study reported a chemistry student developing severe hand dermatitis after handling Ethyl Chlorooximidoacetate []. Patch tests confirmed the compound as the allergen. This highlights the importance of proper handling and safety precautions when working with this chemical.

Q3: Can Ethyl Chlorooximidoacetate be utilized in continuous flow chemistry?

A: Recent research demonstrates the successful implementation of Ethyl Chlorooximidoacetate in continuous flow synthesis for preparing kainic acid analogs []. This approach significantly improves the reaction yield, reduces reaction time, and minimizes the required excess of Ethyl Chlorooximidoacetate, highlighting the potential of this compound in modern synthetic methodologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.